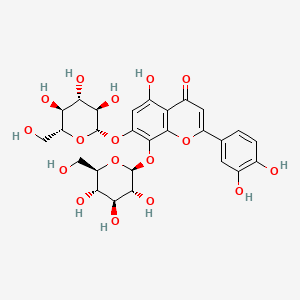

Glucosylorientin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

76135-83-6 |

|---|---|

Fórmula molecular |

C27H30O17 |

Peso molecular |

626.5 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-15-18(34)20(36)22(38)26(42-15)41-14-5-12(33)17-11(32)4-13(8-1-2-9(30)10(31)3-8)40-25(17)24(14)44-27-23(39)21(37)19(35)16(7-29)43-27/h1-5,15-16,18-23,26-31,33-39H,6-7H2/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27+/m1/s1 |

Clave InChI |

IUPCXAQYIYDXBJ-TUTGZWPLSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Sinónimos |

glucosyl-orientin glucosylorientin |

Origen del producto |

United States |

Occurrence and Biological Context

Distribution in Plant Species

Glucosylorientin is primarily recognized for its presence in cereal grains, particularly pearl millet, and has also been documented in other plant species.

Pearl millet (Pennisetum glaucum) is a significant source of this compound, which is classified as one of the most abundant C-glycosylflavones (C-GFs) within this cereal nih.gov. Studies have quantified the relative proportions of various C-GFs in pearl millet, with this compound constituting approximately 29% of the total C-GFs identified. It is found alongside other related compounds such as glucosyl vitexin (B1683572) (23%), rhamnosyl vitexin (15%), vitexin (14%), rhamnosyl orientin (B1677486) (12%), and orientin (7%) nih.gov. These compounds are noted for their pH-sensitive nature, contributing to the characteristic yellow-green coloration of pearl millet flour under alkaline conditions cerealsgrains.org. The total concentration of specific C-GFs like glucosyl vitexin, vitexin, and orientin has been reported to range from 15.29 to 541.10 μg/g of flour, with glucosyl vitexin averaging 71.85 μg/g, vitexin at 39.96 μg/g, and orientin at 28.12 μg/g nih.gov. This compound itself is recognized as a key C-glycosylflavone present in pearl millet saaer.org.in.

Ecological and Physiological Roles in Host Organisms

The ecological and physiological roles of this compound in its host organisms are primarily understood through its presence as a pigment and its classification as a flavonoid glycoside.

Role in Pigmentation

One of the documented physiological roles of this compound is its contribution to the coloration of pearl millet grains. Research indicates that this compound, along with glucosylvitexin (B1588616) and vitexin, is responsible for the reversible color changes observed in pearl millet flour. Specifically, these compounds contribute to a yellow-green hue when the flour is exposed to alkaline pH conditions cerealsgrains.orgacademeresearchjournals.org. This pigmentation can play a role in attracting seed dispersers or in protecting the seed from environmental factors, although further research is needed to fully elucidate these ecological implications.

Biosynthesis and Metabolic Pathways

Genetic and Molecular Regulation of Biosynthesis

Genetic Engineering Approaches for Pathway Modulation

Genetic engineering and metabolic engineering strategies are pivotal for enhancing the production of specific flavonoids, including Glucosylorientin, by manipulating their biosynthetic pathways. mdpi.com These approaches typically involve the heterologous expression of key enzymes in microbial hosts or the modification of endogenous pathways in plants. mdpi.comnih.gov

Microbial Production Platforms: Microorganisms such as Escherichia coli and Saccharomyces cerevisiae serve as robust platforms for the biosynthesis of glycosylated flavonoids. pjmonline.orgmdpi.comnih.gov By introducing genes encoding plant glycosyltransferases, these microbial hosts can be engineered to synthesize desired glycosides. For instance, E. coli strains have been successfully engineered with the C-glucosyltransferase TcCGT1 from Trollius chinensis to produce Orientin (B1677486) from luteolin (B72000), achieving substantial titers. acs.orgacs.org Further advancements in these microbial systems include optimizing the intracellular supply of UDP-glucose, which is essential as a sugar donor for glucosyltransferases. acs.org

Targeting Glycosylation Enzymes: Glycosyltransferases (UGTs and CGTs) are primary targets for genetic manipulation due to their critical role in attaching sugar moieties. researchgate.netnih.govbenthamdirect.compjmonline.orgresearchgate.netfrontiersin.orgmdpi.comcas.czfrontiersin.orgnih.gov Engineering efforts focus on identifying and expressing enzymes with specific activities, such as those responsible for the glycosylation of flavonoids with glucose or rhamnose. pjmonline.orgacs.orgnih.gov

Pathway Reconstruction and Engineering: Reconstructing parts of the flavonoid biosynthetic pathway, including the glycosylation steps, in heterologous hosts allows for controlled and enhanced production. researchgate.netmdpi.com This can involve the co-expression of multiple enzymes, such as a flavanone (B1672756) 2-hydroxylase (F2H) and a C-glucosyltransferase (CGT), to facilitate the direct conversion of precursors into C-glycosides. researchgate.net Challenges in engineering include ensuring adequate availability of activated sugar donors and optimizing enzyme specificity and catalytic efficiency for the desired glycosylation products. acs.org Understanding the promiscuity and specificity of these glycosyltransferases is paramount for successful biotechnological applications. nih.govbenthamdirect.comeurekaselect.com

Data Table 3: Microbial Engineering for Flavonoid Glycosylation

| Host System | Target Compound(s) | Key Genes Introduced/Modified | Notable Outcome/Titer | References |

| E. coli | Orientin | TcCGT1 (from Trollius chinensis) | 2324.4 mg/L orientin | acs.org |

| E. coli | Vitexin (B1683572), Orientin | TcCGT1 + UDPG supply engineering | Enhanced production, 17.2 g/L vitexin, 36.5 g/L orientin | acs.org |

| E. coli | Flavonoid 3-O-glucosides | Plant UGTs (e.g., from rice) | Production of 3-O-glucosides | pjmonline.org |

Extraction and Isolation Methodologies for Research Applications

Conventional Extraction Techniques

Conventional methods, primarily centered around solvent extraction, have been foundational in phytochemistry. These techniques are valued for their simplicity and accessibility, though they often require significant volumes of solvent and longer extraction times.

Maceration is a widely used solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period with occasional agitation. eurekabiomedical.comquestjournals.org The process allows the solvent to penetrate the plant's cellular structure, dissolving the target compounds, which then diffuse out of the solid matrix. eurekabiomedical.com The principle of "like dissolves like" is paramount; the polarity of the solvent must be closely matched with that of the target compound to achieve efficient extraction. eurekabiomedical.com For C-glycosylflavones like Glucosylorientin, which possess both polar (glycosyl) and less polar (aglycone) moieties, polar solvents or aqueous mixtures are typically employed.

Methanolic extraction is a common application of this method. Methanol (B129727) is effective at solubilizing a wide range of phenolic compounds, including flavonoids. nih.gov The process generally involves immersing the dried and powdered plant material in methanol at room temperature for an extended period, often lasting from hours to several days, to maximize the extraction of the desired phytochemicals. questjournals.orguinjkt.ac.id

The efficiency of maceration is influenced by several factors:

Particle Size: Grinding the raw material to a fine powder increases the surface area available for solvent contact, enhancing penetration and diffusion. eurekabiomedical.com

Solvent-to-Solid Ratio: A higher ratio generally improves extraction yield, but an excessively large volume of solvent can be wasteful and require more time for subsequent concentration steps. eurekabiomedical.com

Duration: The extraction yield increases with time until equilibrium is reached between the solute concentration inside the plant matrix and in the solvent. eurekabiomedical.com

Temperature: While often performed at room temperature to prevent degradation of thermolabile compounds, gentle heating can sometimes enhance solubility and diffusion rates.

The selection and optimization of the solvent system are crucial for maximizing the extraction yield and selectivity for this compound. eurekabiomedical.com Alcohols such as methanol and ethanol (B145695) are considered universal solvents for phytochemical investigations due to their ability to extract a broad range of compounds. eurekabiomedical.com Often, aqueous mixtures of these solvents are more effective than the pure solvent. For instance, studies on various plant materials have shown that hydroalcoholic solutions (e.g., 50-80% ethanol or methanol in water) can yield higher concentrations of phenolic compounds compared to their absolute counterparts. nih.govphcogcommn.org The addition of water increases the polarity of the solvent, which can enhance the extraction of polar glycosylated flavonoids.

A study on Amomum compactum fruit aimed to optimize the solvent mixture for phenolic extraction using a simplex-centroid design with water, methanol, ethanol, and ethyl acetate. tjnpr.org The results indicated that a 50:50 mixture of water and methanol was the optimal solvent system, yielding the highest total phenolic content. tjnpr.org In contrast, ethyl acetate, a less polar solvent, showed lower extraction efficiency for these compounds. tjnpr.org Similarly, research on red onion skin demonstrated that ethanol was a more effective solvent than methanol or water for extracting phenolic compounds, with an optimal maceration time of 36 hours. questjournals.org

The optimization process involves systematically varying parameters like solvent type, solvent-to-water ratio, temperature, and extraction time to find the conditions that provide the highest recovery of the target compound. nih.gov

Table 1: Influence of Solvent System on Maceration Extraction Efficiency for Phenolic Compounds

| Plant Material | Solvent System | Key Findings | Reference |

|---|---|---|---|

| Amomum compactum Fruit | Water, Methanol, Ethanol, Ethyl Acetate | A 50:50 (v/v) mixture of water and methanol was found to be optimal for extracting phenolic compounds. | tjnpr.org |

| Red Onion Skin | Water, Ethanol, Methanol | Ethanol with a 36-hour maceration time provided the best yield of phenolic compounds and flavonoids. | questjournals.org |

| Mentha spicata L. | Methanol, Ethanol, Acetone (B3395972) (and aqueous mixtures) | 50% ethanol extract yielded the highest total phenolic content, while 75% acetone was best for flavonoids. | phcogcommn.org |

Advanced Extraction Technologies for Enhanced Efficiency and Selectivity

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These "green" techniques offer reduced extraction times, lower solvent consumption, and often improved yields and selectivity. mdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. mdpi.com The technology operates through the principle of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. mdpi.com This phenomenon generates intense local effects, including micro-jetting and shockwaves, which disrupt plant cell walls, reduce particle size, and enhance solvent penetration and mass transfer, thereby accelerating the release of intracellular compounds. mdpi.commdpi.com

UAE is recognized as a simple, cost-effective, and efficient method that can significantly reduce extraction time and temperature, preserving thermolabile compounds like this compound. mdpi.complos.org The key parameters that require optimization in a UAE process are:

Temperature: Higher temperatures can increase solvent diffusivity and compound solubility, but excessive heat can cause degradation. plos.org

Ultrasonic Power: Increased power generally improves extraction efficiency, but only up to a certain point, after which degradation may occur. plos.org

Time: UAE significantly shortens the required extraction time compared to maceration. ajol.info

Solvent: The choice of solvent remains critical, with hydroalcoholic mixtures often showing superior results. mdpi.com

Table 2: Examples of Optimized UAE Conditions for Phenolic Compound Extraction

| Plant Material | Optimal Temperature | Optimal Power/Frequency | Optimal Time | Key Outcome | Reference |

|---|---|---|---|---|---|

| Peaches | 41.53°C | 44.0% | 27.86 min | Maximized total phenolic recovery. | plos.org |

| Pumpkins | 41.45°C | 44.6% | 25.67 min | Maximized total phenolic recovery. | plos.org |

| Cornulaca monacantha | 45°C | 40 kHz | 30 min | Optimized for total phenolic and flavonoid content. | mdpi.com |

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant matrix, thereby facilitating the extraction of target compounds. sciopen.comphcogrev.com The mechanism relies on the direct interaction of microwaves with polar molecules (like water within the plant cells and polar solvents) through two primary processes: dipolar rotation and ionic conduction. sciopen.com This interaction generates rapid, efficient, and localized heating, leading to a buildup of internal pressure that ruptures the plant cell walls and releases the phytochemicals into the solvent. mdpi.comsciopen.com

The main advantages of MAE include a significant reduction in extraction time (often to minutes), decreased solvent consumption, and higher extraction yields compared to conventional methods. mdpi.comsciopen.com Factors influencing MAE efficiency include:

Microwave Power: Higher power can accelerate extraction but must be controlled to avoid thermal degradation.

Extraction Time: Typically very short, requiring careful optimization.

Solvent Properties: The ability of the solvent to absorb microwave energy (dielectric constant) is a key factor.

Temperature: Can be precisely controlled in modern MAE systems. mdpi.com

A study optimizing MAE for polyphenols from date seeds found the ideal conditions to be 46% ethanol at 62°C for approximately 27 minutes. mdpi.com This highlights the ability of MAE to achieve high yields in a short time using environmentally friendly solvents. mdpi.com

Table 3: Optimized MAE Conditions for Polyphenol Extraction from Date Seeds

| Parameter | Optimal Condition |

|---|---|

| Ethanol Concentration | 46% (v/v) |

| Temperature | 62°C |

| Extraction Time | 27.3 minutes |

Data sourced from a study using response surface methodology to optimize the MAE process. mdpi.com

Pressurized Liquid Extraction (PLE), also known by the trade name Accelerated Solvent Extraction (ASE), is a sophisticated technique that employs solvents at elevated temperatures (50-200°C) and pressures (5-15 MPa) to extract compounds from a solid matrix. mdpi.comcsic.es By keeping the solvent in a liquid state above its atmospheric boiling point, PLE takes advantage of the altered physicochemical properties of the solvent. csic.es The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure forces the solvent into the pores of the plant matrix, ensuring intimate contact with the target compounds. mdpi.comcsic.es

This method offers numerous advantages, including very short extraction times (typically 15-30 minutes), significantly reduced solvent consumption, high automation potential, and excellent reproducibility. csic.esthermofisher.com The key parameters for optimization in a PLE/ASE system are: nih.gov

Solvent Choice: The polarity should match the target analyte. A wide range of solvents can be used, including water, which under pressurized and heated conditions (subcritical water), becomes a powerful solvent for polar compounds. csic.esthermofisher.com

Temperature: This is one of the most influential parameters, as it directly affects solubility and solvent viscosity. thermofisher.com

Pressure: Primarily used to maintain the solvent in its liquid state, pressure has a less significant effect on extraction efficiency compared to temperature. thermofisher.com

Static Cycles: Multiple static cycles, where fresh solvent is introduced, can improve extraction efficiency by maintaining a favorable concentration gradient. thermofisher.com

PLE is highly effective for extracting a broad range of compounds, including flavonoids like this compound, from various plant matrices. researchgate.net

Table 4: Key Operational Parameters in Pressurized Liquid Extraction (PLE/ASE)

| Parameter | Typical Range | Function | Reference |

|---|---|---|---|

| Temperature | 75 - 125°C | Increases analyte solubility and diffusion; decreases solvent viscosity. | thermofisher.com |

| Pressure | 1000 - 2000 psi (7 - 14 MPa) | Maintains solvent in a liquid state above its boiling point. | thermofisher.com |

| Static Time | 5 - 10 minutes | Allows the solvent to penetrate the matrix and dissolve analytes. | researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green and sustainable extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO2), as solvents. ajgreenchem.com This method is advantageous for extracting thermolabile compounds as it can be operated at lower temperatures, preventing degradation. nih.gov SFE is recognized for its high selectivity, efficiency, and environmentally friendly nature, leaving minimal solvent residue. ajgreenchem.comgavinpublishers.com

The principle of SFE lies in the unique properties of supercritical fluids, which exhibit characteristics of both liquids and gases. scielo.br By manipulating pressure and temperature above the fluid's critical point, the solvating power and selectivity of the solvent can be precisely controlled. scielo.brnih.gov For the extraction of bioactive compounds like flavonoids, temperatures are often set between 35 and 60 °C and pressures around 400 bar to avoid thermal degradation. nih.gov

While SC-CO2 is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds like C-glycosylflavones. nih.govresearchgate.net This modification allows for the effective extraction of a broader range of compounds. Studies have shown that SFE is a viable method for obtaining extracts rich in flavonoids from various plant materials. For instance, it has been successfully applied to extract flavonoids from Ziziphus jujuba Mill. leaves and antioxidant compounds from clove leaves. mdpi.com

Table 1: Supercritical Fluid Extraction (SFE) Parameters

| Parameter | Description | Relevance to this compound Extraction |

| Supercritical Fluid | Typically Carbon Dioxide (CO2) due to its low critical temperature and pressure, non-toxicity, and low cost. gavinpublishers.com | Ideal for extracting heat-sensitive compounds like this compound. |

| Temperature | Generally maintained just above the critical temperature of the fluid. | Lower temperatures (e.g., 35-60°C) prevent the degradation of this compound. nih.gov |

| Pressure | A key parameter to control the density and solvent strength of the supercritical fluid. | Higher pressures increase the solvating power for extracting flavonoids. nih.gov |

| Co-solvent | A small amount of a polar solvent (e.g., ethanol, methanol) added to the supercritical fluid. nih.gov | Enhances the extraction of moderately polar compounds like this compound by increasing the polarity of the SC-CO2. nih.gov |

| Flow Rate | The rate at which the supercritical fluid passes through the extraction vessel. | Affects the residence time and mass transfer, influencing extraction efficiency. |

Enzyme-Assisted Extraction

Enzyme-Assisted Extraction (EAE) is an innovative and effective method for extracting bioactive compounds from plant materials. mdpi.com This technique employs specific enzymes to break down the plant cell wall components, such as cellulose (B213188), hemicellulose, and pectin (B1162225), thereby facilitating the release of intracellular compounds. ncsu.edumdpi.com EAE is considered a green technology due to its use of mild reaction conditions and the biodegradable nature of enzymes. mdpi.com

The effectiveness of EAE depends on several factors, including the choice of enzymes, enzyme concentration, temperature, pH, and extraction time. mdpi.comnih.gov Common enzymes used for flavonoid extraction include cellulases, pectinases, and β-glucosidases. mdpi.comnih.gov For instance, a study on the extraction of flavanones from citrus pectin by-products found that β-glucosidase was highly effective in their recovery. nih.gov The enzymatic hydrolysis of the cell wall matrix increases the permeability of the cells, leading to higher extraction yields of flavonoids. mdpi.comnih.gov

Research has demonstrated that EAE can significantly improve the yield of bioactive compounds compared to conventional extraction methods. nih.gov For example, enzymatic treatment of Cacalia firma leaves with enzymes like Viscozyme L led to a high yield of water-soluble carbohydrates with significant antioxidant activity. mdpi.com Similarly, the use of snailase, an enzyme mixture, has shown to be highly effective in hydrolyzing flavonoid glycosides from various plant extracts. frontiersin.org

Table 2: Key Enzymes in Enzyme-Assisted Extraction of Flavonoids

| Enzyme | Substrate | Action |

| Cellulase | Cellulose | Breaks down the cellulose in the plant cell wall. ncsu.edu |

| Pectinase | Pectin | Degrades pectic substances in the middle lamella of plant cells. frontiersin.org |

| Hemicellulase | Hemicellulose | Hydrolyzes hemicellulose, a component of the cell wall. ncsu.edu |

| β-Glucosidase | Glycosidic bonds | Can be used to hydrolyze glycosidic linkages, potentially converting glycosides to their aglycone forms. nih.gov |

Pulsed Electric Field (PEF) Assisted Extraction

Pulsed Electric Field (PEF) assisted extraction is a non-thermal technology that enhances the extraction of intracellular compounds by applying short, high-voltage electrical pulses to the plant material. encyclopedia.pubmdpi.com This process induces the formation of pores in the cell membranes, a phenomenon known as electroporation, which increases cell permeability. encyclopedia.pubfrontiersin.org PEF is considered an energy-efficient and rapid method that can improve extraction yields while minimizing the thermal degradation of heat-sensitive compounds. frontiersin.orgmdpi.com

The application of PEF as a pre-treatment can significantly enhance the subsequent solvent extraction process, leading to higher yields of flavonoids and other bioactive compounds. mdpi.comnih.gov For example, PEF treatment has been shown to increase the extraction of total flavonoids by up to 31% and anthocyanins by approximately 300% from grape peels. mdpi.com The effectiveness of PEF depends on parameters such as the electric field strength, pulse duration, number of pulses, and treatment time. mdpi.commdpi.com

Table 3: Pulsed Electric Field (PEF) Assisted Extraction Parameters

| Parameter | Description | Impact on Extraction |

| Electric Field Strength (kV/cm) | The intensity of the electric field applied across the material. | Higher field strengths generally lead to greater cell permeabilization. mdpi.com |

| Pulse Duration (µs) | The duration of each individual electrical pulse. | Shorter pulses are typically used to minimize energy consumption and heating effects. mdpi.com |

| Number of Pulses | The total number of pulses applied to the sample. | Increasing the number of pulses can enhance extraction up to a certain point. |

| Frequency (Hz) | The rate at which pulses are delivered. | Affects the overall treatment time and energy input. mdpi.com |

| Temperature (°C) | The temperature of the material during treatment. | PEF is a non-thermal method, but mild heating can sometimes have a synergistic effect. nih.gov |

Chromatographic Isolation and Purification Strategies

Column Chromatography Techniques (e.g., Adsorption, Partition)

Column chromatography is a fundamental and widely used technique for the separation and purification of compounds from a mixture. column-chromatography.comuvic.ca This method relies on the differential partitioning of components between a stationary phase packed in a column and a mobile phase that percolates through it. ramauniversity.ac.in For the isolation of C-glycosylflavones like this compound, various types of column chromatography are employed, including adsorption and partition chromatography. nih.govnih.gov

In adsorption chromatography, a solid stationary phase, such as silica (B1680970) gel or alumina, is used. column-chromatography.comgerli.com The separation is based on the different affinities of the compounds in the mixture for the adsorbent surface. Compounds that adsorb more strongly to the stationary phase move down the column more slowly than those with weaker adsorption. Elution is typically carried out using a gradient of solvents with increasing polarity. For instance, C-glycosylflavones have been isolated from plant extracts using silica gel column chromatography with a mobile phase consisting of a mixture of chloroform (B151607) and methanol. nih.govgerli.com

Macroporous adsorption resins, such as Diaion HP-20, are also commonly used for the initial fractionation of crude plant extracts to enrich the flavonoid content. nih.govnih.gov This is often followed by further purification steps using other chromatographic materials like Sephadex LH-20, which separates compounds based on molecular size and polarity. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution separation technique used for the isolation and purification of specific compounds from a mixture in larger quantities than analytical HPLC. lcms.czpharmagxp.com It is a powerful tool for obtaining highly pure compounds like this compound for structural elucidation and biological activity studies. psu.eduresearchgate.net

Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. rssl.com Reversed-phase chromatography is the most common mode used for flavonoid separation, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. lcms.czpensoft.net

The separation is achieved by gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. pensoft.net This allows for the sequential elution of compounds with increasing hydrophobicity. Fractions are collected as they exit the column and are monitored by a UV detector. mdpi.com The purity of the isolated fractions is then assessed by analytical HPLC. psu.edunih.gov This method has been successfully used to isolate orientin (B1677486) and other flavonoids from various plant sources with high purity. psu.eduresearchgate.net

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular architecture of Glucosylorientin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and confirm connectivity. researchgate.net

The ¹H NMR spectrum provides information on the number and environment of protons. Key signals include those for the aromatic protons of the luteolin (B72000) aglycone, a characteristic singlet for the H-3 proton, and distinct signals for the anomeric protons of the two glucose units. The ¹³C NMR spectrum reveals the number of carbon atoms, with characteristic signals for the flavonoid's carbonyl carbon (C-4), aromatic carbons, and the carbons of the sugar moieties.

2D NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, which is essential for tracing the proton networks within each sugar ring and the aromatic rings of the aglycone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment provides the definitive evidence for the connectivity of the entire molecule. Key HMBC correlations would confirm the C-C bond between the anomeric carbon (C-1'') of the inner glucose and C-8 of the luteolin A-ring, and the O-glycosidic bond between the anomeric proton (H-1''') of the outer glucose and the C-6'' of the inner glucose.

Based on data from the closely related compound Orientin (B1677486) (Luteolin-8-C-glucoside), the following table outlines the expected NMR chemical shifts for this compound. The addition of a second glucose at the 6''-position would cause a downfield shift in the C-6'' signal and an upfield shift in the adjacent C-5'' signal of the inner glucose.

Expected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Expected δC (ppm) | Expected δH (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Luteolin Aglycone | |||

| 2 | 164.5 | - | H-3, H-2', H-6' |

| 3 | 103.1 | 6.65 (s) | C-2, C-4, C-1' |

| 4 | 182.2 | - | H-3, H-5 |

| 5 | 161.0 | - | H-6 |

| 6 | 98.9 | 6.28 (s) | C-5, C-7, C-8, C-10 |

| 7 | 163.9 | - | H-6, H-8 |

| 8 | 104.5 | - | H-6, H-1'' |

| 9 | 156.5 | - | H-8 |

| 10 | 105.1 | - | H-6 |

| 1' | 121.8 | - | H-2', H-6' |

| 2' | 113.7 | 7.42 (d) | C-2, C-4', C-6' |

| 3' | 146.0 | - | H-2', H-5' |

| 4' | 150.1 | - | H-2', H-5', H-6' |

| 5' | 116.3 | 6.90 (d) | C-1', C-3', C-4' |

| 6' | 119.2 | 7.45 (dd) | C-2, C-2', C-4' |

| Inner Glucose (C-8) | |||

| 1'' | 73.5 | 4.75 (d) | C-7, C-8, C-9 |

| 2'' | 71.5 | ~4.10 (m) | - |

| 3'' | 79.1 | ~3.80 (m) | - |

| 4'' | 70.9 | ~3.75 (m) | - |

| 5'' | 81.5 | ~3.70 (m) | C-6'' |

| 6'' | ~68.0 | ~3.65 (m), ~3.45 (m) | H-1''' |

| Outer Glucose (O-6'') | |||

| 1''' | ~103.0 | ~4.50 (d) | C-6'' |

| 2''' | ~74.0 | ~3.20 (m) | - |

| 3''' | ~76.5 | ~3.30 (m) | - |

| 4''' | ~70.0 | ~3.10 (m) | - |

| 5''' | ~77.0 | ~3.40 (m) | - |

| 6''' | ~61.0 | ~3.70 (m), ~3.50 (m) | - |

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₂₇H₃₀O₁₆.

Tandem mass spectrometry (MS/MS) is indispensable for structural characterization, particularly for differentiating isomers and determining glycosylation patterns. mdpi.com The fragmentation of flavonoid C-glycosides is distinct from that of O-glycosides. Because the C-C bond between the sugar and the aglycone is strong, fragmentation primarily occurs within the sugar ring itself (cross-ring cleavage). nih.govresearchgate.net For this compound, a C,O-diglycoside, the fragmentation pattern in positive ion mode would be expected to show an initial neutral loss of the O-linked outer glucose moiety (162 Da). researchgate.net The resulting fragment ion ([M+H-162]⁺) would correspond to protonated orientin, which would then undergo the characteristic cross-ring cleavages of the C-linked inner glucose, typically showing neutral losses of 90 Da and 120 Da. nih.gov

Expected ESI-MS/MS Fragmentation of this compound

| Ion | Description | Expected m/z (for C₂₇H₃₀O₁₆) |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 611.16 |

| [M+Na]⁺ | Sodiated Molecular Ion | 633.14 |

| [M+H-162]⁺ | Loss of outer glucose unit | 449.11 |

| [M+H-162-90]⁺ | Loss of outer glucose + cross-ring cleavage of inner glucose | 359.08 |

| [M+H-162-120]⁺ | Loss of outer glucose + cross-ring cleavage of inner glucose | 329.07 |

| [Aglycone+H]⁺ | Luteolin Aglycone (from cleavage of C-C bond, minor) | 287.06 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The UV spectrum of a flavonoid is characteristic of its aglycone structure. The luteolin aglycone of this compound possesses a conjugated system that gives rise to two major absorption bands. patsnap.com

Band I , typically in the range of 340-350 nm, corresponds to the electronic transitions in the B-ring cinnamoyl system (C4-C3-C1'-B ring). orientjchem.org

Band II , typically in the range of 255-270 nm, is associated with the A-ring benzoyl system (C4-C5-A ring). researchgate.net

The attachment of a C-linked sugar at the C-8 position, and subsequent glycosylation on that sugar, generally has a minimal effect on the UV absorption maxima compared to the free aglycone. mdpi.com Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of luteolin and its parent C-glucoside, orientin. This technique is particularly useful when coupled with HPLC (as a DAD detector) to tentatively identify the aglycone class of an unknown compound in a mixture.

Characteristic UV-Vis Absorption Bands for this compound

| Absorption Band | Associated Chromophore System | Expected λmax (in Methanol) |

|---|---|---|

| Band I | B-ring cinnamoyl system | ~348 nm |

| Band II | A-ring benzoyl system | ~268 nm |

Chromatographic Fingerprinting and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex matrices such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of flavonoids. researchgate.net Reversed-phase HPLC, typically using a C18 stationary phase, is employed to separate compounds based on their polarity. This compound, being highly polar due to its two glucose units, would elute relatively early in a typical reversed-phase gradient. longdom.org

A Diode Array Detector (DAD) is frequently used in conjunction with HPLC. nih.gov It allows for the simultaneous monitoring of absorbance at multiple wavelengths and, more importantly, acquires the full UV-Vis spectrum of the eluting compound. This serves a dual purpose:

Quantification: The compound can be quantified by integrating the peak area at its absorption maximum (e.g., ~348 nm).

Identification: The acquired spectrum can be compared to that of a known standard or literature data to confirm the identity of the peak, providing a high degree of confidence.

A typical HPLC method involves a gradient elution with a binary solvent system, such as water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). anjs.edu.iq

Typical HPLC-DAD Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 10% to 40% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | DAD, monitoring at 268 nm and 348 nm; full scan 200-400 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher backpressures. nih.gov This results in significant advantages for the analysis of this compound, especially in complex samples. nih.gov

The key benefits of UHPLC include:

Higher Resolution: Sharper and narrower peaks, allowing for better separation of closely related compounds, such as isomers.

Increased Speed: Analysis times can be reduced dramatically, often from 30-60 minutes in HPLC to under 5 minutes in UHPLC, enabling high-throughput screening. mdpi.com

Higher Sensitivity: The sharper peaks lead to a greater peak height for a given concentration, resulting in lower limits of detection.

These features make UHPLC an ideal platform for metabolomic studies, quality control of herbal supplements, and pharmacokinetic analysis where large numbers of samples must be processed quickly and efficiently. researchgate.net

Comparison of Typical HPLC and UHPLC Performance

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 20 - 40 minutes | 2 - 5 minutes |

| System Pressure | < 400 bar | 600 - 1200 bar |

| Peak Efficiency | Good | Excellent |

| Solvent Consumption | Standard | Reduced |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the most prominent and powerful technique for the identification and quantification of this compound in various matrices. taylorandfrancis.comresearchgate.net Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used for separation, often employing a C18 column. ucdavis.eduekb.eg

The strength of LC-MS lies in the structural information provided by the mass spectrometer. For C-glycosyl flavonoids like this compound, the fragmentation pattern in MS/MS analysis is distinct from that of O-glycosyl flavonoids. nih.gov The C-C bond between the sugar and the aglycone is highly stable, meaning the glycosidic bond does not readily cleave to yield an aglycone ion. nih.gov Instead, the fragmentation is characterized by cross-ring cleavages of the sugar moiety. nih.govnih.gov

Commonly observed fragmentation pathways for C-glycosyl flavones in negative ion mode include sequential losses of water molecules (H₂O), followed by characteristic sugar cross-ring cleavages.

Table 1: Representative LC-MS/MS Fragmentation Data for C-Glycosyl Flavones like this compound Note: The m/z values are illustrative for a generic C-hexosyl-luteolin structure and can vary slightly based on instrumentation and specific isomers.

| Precursor Ion [M-H]⁻ | Fragment Ion | Neutral Loss | Description |

| 593 | 503 | 90 | Cross-ring cleavage of the sugar (0,2X⁻) |

| 593 | 473 | 120 | Cross-ring cleavage of the sugar (0,3X⁻) |

| 593 | 413 | 180 (120 + 60) | Sequential sugar fragmentation |

| 593 | 353 | 240 (120 + 120) | Further sequential sugar fragmentation |

These predictable fragmentation patterns are crucial for tentatively identifying this compound and distinguishing it from its isomers in complex plant extracts. metabolomicscentre.nl

While LC-MS provides excellent data for tentative identification, unambiguous structure elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy. taylorandfrancis.commetabolomicscentre.nl The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR data on compounds as they are separated chromatographically. nih.gov

A more advanced and practical iteration of this technique is Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR). nih.gov This method overcomes the sensitivity limitations of traditional LC-NMR by trapping the separated compound of interest from the LC eluent onto a solid-phase extraction (SPE) cartridge. metabolomicscentre.nlnih.gov The trapped analyte can be concentrated by repeatedly eluting the corresponding chromatographic peak onto the same cartridge. The cartridge is then flushed with a deuterated solvent to transfer the purified analyte directly into an NMR flow probe for analysis. nih.gov

This automated MS-guided LC-SPE-NMR approach offers several advantages:

Direct Analysis: It allows for the full structural characterization of metabolites like this compound directly from crude extracts. metabolomicscentre.nl

Time Efficiency: It significantly reduces the time and labor associated with traditional isolation and purification procedures. nih.gov

Comprehensive Data: The concurrent availability of MS and NMR data for a single chromatographic peak provides a high degree of confidence in structural assignment. nih.gov

This makes LC-SPE-NMR a powerful tool for confirming the structure of known compounds and elucidating the structure of novel flavonoid glycosides in metabolomics studies. metabolomicscentre.nlmetabolomicscentre.nl

Advanced Chiral Analysis (if applicable to specific derivatives/synthesis)

This compound is a chiral molecule, possessing multiple stereocenters within its sugar moieties. While the naturally occurring form has a specific stereochemistry, chemical synthesis or derivatization can potentially produce various stereoisomers (enantiomers or diastereomers). Advanced chiral analysis techniques are employed to separate and identify these isomers.

Chiral chromatography is the primary method for such separations. gcms.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Derivatized cyclodextrins are among the most common and effective CSPs used in both GC and LC for enantioselective separations. gcms.czresearchgate.net

For this compound derivatives, the analytical process would involve:

Derivatization (if necessary): An achiral derivatization step can be used to improve the chromatographic properties or volatility of the molecule without affecting the chiral centers. sigmaaldrich.com

Chiral Separation: The derivatized mixture is injected into a GC or LC system equipped with a chiral column (e.g., a cyclodextrin-based CSP).

Detection and Identification: The separated enantiomers or diastereomers are detected, often by MS, to confirm their identity.

The ability to perform chiral separations is critical in synthetic chemistry to confirm the enantiomeric purity of a product and in pharmacology where different enantiomers of a compound can exhibit vastly different biological activities. mdpi.com

Mechanistic Investigations of Biological Activities in Preclinical Models

Modulation of Thyroid Function

Glucosylorientin has demonstrated significant interactions with key enzymes and pathways involved in thyroid hormone synthesis. These interactions suggest a potential role in regulating thyroid gland activity.

Thyroid peroxidase (TPO) is a crucial enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroid hormones (T3 and T4) wikipedia.org. Studies have shown that this compound, along with other C-glycosylflavones found in millet, exhibits inhibitory effects on TPO activity in vitro oup.com. Specifically, this compound was found to possess approximately one-fifth the inhibitory activity of propylthiouracil (B1679721) (PTU), a known antithyroid drug oup.com. This inhibition suggests a direct mechanism by which this compound can interfere with the initial steps of thyroid hormone production.

| Compound | Relative TPO Inhibitory Activity (vs. PTU) |

| This compound | ~1/5th |

| Glucosylvitexin (B1588616) | ~1/2 |

| Vitexin (B1683572) | ~1/3rd |

Data derived from in vitro TPO inhibition assays oup.com. PTU is used as a reference inhibitor.

While direct in vivo studies focusing solely on this compound's impact on the thyroid axis are limited in the reviewed literature, studies involving millet, a significant source of this compound and other C-glycosylflavones, provide relevant insights. Animal studies utilizing millet or its fractions have indicated antithyroid effects, suggesting that the C-glycosylflavones present, including this compound, may exert similar modulatory actions on the thyroid axis in vivo oup.comfrontiersin.org. These findings imply that this compound may influence thyroid hormone levels and thyroid gland physiology in preclinical models, though further specific investigations are warranted.

The inhibitory potency of this compound against TPO activity has been compared to established antithyroid drugs such as propylthiouracil (PTU) and methimazole. As noted, this compound exhibits a lower inhibitory activity compared to PTU, possessing approximately one-fifth of its potency in vitro oup.com. Nevertheless, C-glycosylflavones, including this compound, have been reported to exert effects similar to methimazole, a widely used antithyroid medication that also functions by inhibiting TPO frontiersin.orgnih.gov. This comparison highlights this compound's potential as a modulator of thyroid function, albeit with a different potency profile than conventional pharmaceutical agents.

Mechanisms of Redox Modulation

Flavonoids, including C-glycosylflavonoids like this compound, are recognized for their antioxidant properties, which are mediated through various mechanisms involving the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) medcraveonline.comnih.gov.

While specific in vitro antioxidant assay data (e.g., DPPH, ABTS, FRAP) for this compound was not detailed in the reviewed literature, the general mechanisms of flavonoid antioxidant activity are well-established. Flavonoids can scavenge free radicals through several pathways, including hydrogen atom transfer (HAT), sequential proton-loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT) medcraveonline.comnih.govrsc.orgmdpi.com. These mechanisms involve the donation of hydrogen atoms or electrons from the phenolic hydroxyl groups present in the flavonoid structure to neutralize unstable radical species medcraveonline.com. The effectiveness of these mechanisms is influenced by factors such as the number and position of hydroxyl groups and the chemical environment (e.g., aqueous vs. lipidic media) nih.govrsc.orgmdpi.com. Flavonoids can also act as reducing agents and metal chelators, further contributing to their antioxidant capacity nih.gov. The specific contribution of this compound to these mechanisms would depend on its unique chemical structure and its ability to interact with various radical species.

Modulation of Cellular Antioxidant Defense Systems (e.g., Nrf2 Pathway)

Direct mechanistic investigations specifically detailing this compound's modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or broader cellular antioxidant defense systems are not extensively documented in the reviewed literature. While this compound is recognized as a phenolic compound with potential antioxidant properties brookes.ac.ukcftri.res.in, and the Nrf2 pathway is a key regulator of cellular antioxidant responses unil.chmdpi.com, specific studies elucidating this compound's direct interaction with or activation of the Nrf2 pathway are limited. Some research associates this compound with thyroid function, noting potential anti-thyroid peroxidase (TPOI) and anti-thyroid (AT) activities unil.ch, and generally discusses the role of Nrf2 in thyroid antioxidant defense unil.ch. However, a clear mechanistic link between this compound and Nrf2 activation in general cellular antioxidant defense remains to be fully elucidated.

Regulation of Inflammatory Signaling Pathways

In Vitro Studies on Cytokine Production and Inflammatory Mediator Expression

Research on plants containing this compound, such as Trollius chinensis, has provided insights into potential anti-inflammatory mechanisms. Specifically, Orientin (B1677486), a closely related flavonoid found in T. chinensis, has demonstrated efficacy in attenuating lipopolysaccharide (LPS)-induced inflammation in vitro. This attenuation was associated with the inhibition of inflammatory mediator production and the suppression of Cyclooxygenase 2 (COX-2) expression mdpi.com. Furthermore, T. chinensis extracts have been observed to modulate Toll-like receptor (TLR) pathways, leading to a reduction in inflammatory factors mdpi.com. These findings suggest that this compound, as a constituent of these plants, may play a role in regulating inflammatory responses by influencing mediator release and key signaling pathways.

| Pathway/Mediator | Observed Effect (Related Compounds/Extracts) | Potential Relevance to this compound |

| LPS-induced inflammation | Attenuation of inflammatory mediators | High |

| COX-2 Expression | Suppression | High |

| TLR Signaling | Intervention leading to reduction of inflammatory factors | Moderate |

Potential Receptor Interactions or Enzyme Inhibition in Immune Cells

Specific mechanistic studies detailing this compound's interactions with receptors on immune cells or its direct inhibition of enzymes critical to immune cell function are not prominent in the reviewed literature. While flavonoids, in general, are known to interact with various cellular targets, including those within immune cells mdpi-res.comcellsignal.commdpi.comnih.govucdavis.edumdpi.com, direct evidence for this compound's specific receptor binding or enzyme inhibition within immune cell contexts is limited.

Other Investigational Biological Activities (Mechanistic Focus)

Antimicrobial Mechanisms

This compound, as a component of Trollius chinensis, contributes to the plant's antimicrobial properties. The proposed mechanism of action for its flavonoid constituents involves impeding bacterial growth by directly impacting the bacterial cell membrane nih.govmdpi.com. This disruption of the cell membrane leads to altered permeability, facilitating the efflux of vital intracellular substances essential for bacterial viability and potentially allowing the influx of harmful compounds nih.govmdpi.com. This mechanism highlights a direct physical disruption of bacterial cell integrity as a key antimicrobial action.

Summary of Antimicrobial Mechanism:

| Target Organism | Mechanism of Action | Key Cellular Process Affected |

| Bacteria | Cell membrane damage | Membrane permeability, efflux of cellular contents |

Compound Name Table:

this compound

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Features for Biological Efficacy

The biological efficacy of Glucosylorientin, and C-glycosylflavones in general, is dictated by a combination of key structural features known as pharmacophores. These include the arrangement of hydroxyl groups, the planarity of the flavonoid backbone, and the nature of the glycosidic bond.

Key pharmacophoric features of this compound (Orientin) include:

The Flavonoid Core: The fundamental structure, consisting of A, B, and C rings, is essential for its biological activities.

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings are critical. The catechol (3',4'-dihydroxy) structure on the B-ring is a significant contributor to the antioxidant and radical scavenging properties of the molecule. mdpi.com

4-oxo group on the C-ring: This feature, in conjugation with the double bond between C2 and C3, is crucial for many of the compound's biological actions. nih.gov

C-Glycosyl Moiety: The attachment of a glucose molecule via a carbon-carbon bond at the C-8 position (in Orientin) or C-6 position (in the isomer Isoorientin) is a defining feature that enhances molecular stability and influences bioavailability. nih.gov

Studies have shown that these features collectively enable the molecule to interact with various biological targets, thereby eliciting a range of pharmacological responses. nih.govresearchgate.net

Impact of Glycosylation Patterns on Activity

Glycosylation, the attachment of a sugar moiety, profoundly influences the physicochemical and biological properties of flavonoids. In this compound, the C-glycosidic bond offers distinct advantages over the more common O-glycosidic linkages found in other flavonoids.

Enhanced Stability: The C-C bond is more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to the O-C bond, which can lead to improved bioavailability. researchgate.net

Solubility and Polarity: The addition of the sugar group increases the polarity and water solubility of the flavonoid. nih.gov

Modulation of Activity: The position of glycosylation is a critical determinant of biological effect. For instance, a comparison between Orientin (B1677486) (luteolin-8-C-glucoside) and its isomer Isoorientin (B1672268) (luteolin-6-C-glucoside) reveals differences in their biological activities. Some studies suggest Isoorientin may exhibit higher scavenging activity against certain free radicals, while the aglycone luteolin (B72000) can be more potent in other assays like enzyme inhibition. nih.gov The type of sugar attached and the presence of multiple sugar units can also alter the activity profile. nih.gov

| Feature | Impact on this compound's Activity | Reference |

|---|---|---|

| Bond Type | C-glycosidic bond provides greater stability against hydrolysis compared to O-glycosidic bonds. | researchgate.net |

| Position of Glycosylation | The attachment site (C-6 vs. C-8) influences the molecule's interaction with biological targets, leading to variations in antioxidant and anti-inflammatory effects between isomers like Orientin and Isoorientin. | nih.govresearchgate.net |

| Solubility | The glucose moiety increases the molecule's polarity and water solubility, which can affect its absorption and distribution. | nih.govijper.org |

Role of Aglycone Moiety in Mechanistic Interactions

The aglycone portion of this compound is luteolin, a flavone (B191248) that is itself a potent bioactive compound. The luteolin backbone is fundamental to the mechanistic interactions of this compound with biological targets.

Antioxidant Activity: Luteolin's well-documented antioxidant activity is largely attributed to its hydroxylation pattern, especially the o-di-hydroxy group on the B-ring, which is effective at donating a hydrogen atom to neutralize free radicals. mdpi.com

Enzyme Inhibition: The hydroxyl groups on the luteolin structure can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibitory effects. Luteolin has been shown to inhibit enzymes involved in inflammation and metabolic diseases. nih.govresearchgate.net

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the interactions between this compound and its biological targets at a molecular level. These studies provide insights that are crucial for understanding its mechanism of action and for designing more potent derivatives.

Molecular docking simulations have been employed to study the binding of Orientin and its isomers to a variety of protein targets, including:

Inflammatory Pathway Proteins: Docking studies have shown that Orientin can bind to proteins in the MAPK signaling pathway, such as MAPK1, MAPK8, and MAPK14, suggesting a mechanism for its anti-inflammatory effects. sciopen.comnih.gov

Enzymes: The binding of Orientin and Isoorientin to enzymes like acetylcholinesterase and α-glucosidase has been modeled to understand their potential neuroprotective and anti-diabetic activities, respectively. These models reveal specific hydrogen bonding and hydrophobic interactions with active site residues. nih.gov

Apoptotic Proteins: In silico analyses have explored the binding of Orientin to anti-apoptotic proteins of the BCL-2 family, suggesting a potential mechanism for its cytotoxic effects in cancer cells. researchgate.net

These computational studies help to visualize the binding poses and identify the key amino acid residues that interact with the pharmacophoric features of this compound, such as its hydroxyl groups and the flavonoid ring system.

| Target Protein | Key Interactions Observed in Docking Studies | Potential Therapeutic Implication | Reference |

|---|---|---|---|

| MAPK1, MAPK8, MAPK14 | High binding affinities predicted, suggesting direct interaction with the MAPK signaling pathway. | Anti-inflammatory, Neuroprotection | nih.gov |

| BCL-2 Family Proteins | Inhibitory activity against anti-apoptotic proteins predicted through binding analysis. | Anticancer | researchgate.net |

| Acetylcholinesterase (AChE) | Inhibition through binding to the active site. | Neuroprotection (Anti-Alzheimer's) | nih.gov |

| α-Glucosidase | Binding to the enzyme's active site, suggesting inhibition of carbohydrate digestion. | Anti-diabetic | nih.gov |

Predictive Models for Novel this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For flavonoids, QSAR models are being developed to predict their activity and guide the design of new, more potent analogs.

While specific QSAR models exclusively for this compound analogs are still emerging, broader QSAR studies on flavonoids provide a framework for this endeavor. semanticscholar.org These models typically involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for a set of known flavonoid compounds.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a predictive model that correlates the descriptors with the observed biological activity. nih.govsemanticscholar.org

Validation: The model is rigorously validated to ensure its predictive power and robustness.

By applying these principles, it is possible to develop QSAR models for this compound. Such models could predict the biological activity of novel, yet-to-be-synthesized analogs, thereby accelerating the drug discovery process. For example, a 3D-QSAR study on C-Glycosylflavone derivatives as inhibitors of a specific kinase generated a robust model that could explain how different substitutions on the flavonoid structure influence inhibitory activity. This allows for the in-silico design of new analogs with potentially enhanced efficacy.

Chemical Synthesis and Derivatization for Research Purposes

Semi-Synthesis of Glucosylorientin Analogs from Natural Precursors

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, is a practical approach for generating this compound analogs. This strategy leverages the complex, pre-existing scaffold of related natural products, often making the synthetic route more efficient than a total synthesis.

One common approach involves the isolation of C-glycosylflavones, such as orientin (B1677486), from plant sources, followed by chemical modification. For instance, C-glycosylanthocyanidins have been synthesized from their corresponding C-glycosylflavones through a Clemmensen reduction using zinc-amalgam. nih.govbirzeit.edu This process modifies the aglycone portion of the molecule while retaining the C-glycosidic bond, demonstrating how the core structure of naturally derived this compound can be altered to produce novel compounds.

Another avenue for semi-synthesis is the modification of the luteolin (B72000) aglycone, which can be sourced from other natural products like hesperidin. google.com Once luteolin is obtained, it can be subjected to various derivatization reactions before or after glycosylation. Additionally, enzymatic methods can be employed for the semi-synthesis of this compound derivatives. For example, lipase-catalyzed acylation of isoorientin (B1672268) and isovitexin with fatty acids has been demonstrated to increase their lipophilicity, a strategy that could be applied to this compound to potentially enhance its bioavailability. researchgate.net

The introduction of an isopentenyl group to the flavonoid scaffold is another semi-synthetic modification that has been shown to enhance the pharmacological activity of flavonoids. nih.gov This highlights the potential for creating a diverse range of this compound analogs by combining natural product scaffolds with targeted chemical modifications.

Total Synthesis Approaches for Structural Exploration

Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, provides unambiguous proof of its structure and allows for the creation of analogs that are not accessible through semi-synthesis. The total synthesis of C-glycosylflavones like this compound is a significant challenge due to the stereoselective formation of the C-C bond between the sugar and the aglycone.

General strategies for the total synthesis of C-glycosylflavones typically involve two key stages: the C-glycosylation of a suitable aromatic precursor and the subsequent construction of the flavone (B191248) ring system. ingentaconnect.com One established method begins with the C-glycosylation of a 2'-hydroxyacetophenone derivative. This is followed by a series of reactions, including an Aldol condensation with a substituted benzaldehyde to form a chalcone, which is then cyclized to afford the flavone backbone. ingentaconnect.com

The synthesis of the luteolin aglycone is also a critical component of the total synthesis of this compound. Efficient methods for preparing luteolin have been developed, often starting from commercially available materials like 1,3,5-trimethoxybenzene and 3,4-dimethoxybenzaldehyde. researchgate.net These routes involve steps such as Friedel-Crafts acylation and Claisen-Schmidt condensation to build the core flavonoid structure. researchgate.net

While the total synthesis of this compound itself is complex, the development of synthetic routes for related C-glycosylflavones has provided a roadmap for accessing this class of compounds and their derivatives for structural and biological studies. researchgate.net

Rational Design of Modified this compound Derivatives for Enhanced Specificity

Rational drug design involves creating new molecules with a specific biological activity, based on a detailed understanding of the target's structure and mechanism of action. In the context of this compound, this approach aims to modify its structure to improve its potency, selectivity, and pharmacokinetic properties.

An example of the rational design of this compound-related compounds can be found in the development of influenza endonuclease inhibitors. Orientin itself has been identified as a potent inhibitor of the influenza PA endonuclease. nih.gov Building on this finding, researchers have explored structural modifications at the C-7 and C-8 positions of the luteolin scaffold to investigate the structure-activity relationships. nih.gov This targeted approach allows for the optimization of the molecule's interaction with its biological target.

The process of rational design often involves computational methods, such as molecular docking, to predict how different derivatives will bind to the target protein. nih.gov This in silico analysis helps to prioritize the synthesis of compounds that are most likely to have the desired activity. The subsequent synthesis and in vitro evaluation of these designed derivatives provide crucial feedback for further optimization. nih.gov

By systematically modifying the this compound scaffold, for example, by introducing different functional groups at various positions on the flavonoid ring or the sugar moiety, it is possible to fine-tune its biological activity and develop derivatives with enhanced specificity for a particular therapeutic target.

Methodologies for Glycosylation and Aglycone Modification

The synthesis and derivatization of this compound rely on a toolbox of chemical and enzymatic methods for glycosylation and modification of the aglycone.

Glycosylation: The formation of the C-glycosidic bond is a key step in the synthesis of this compound. Chemical methods for C-glycosylation often involve the reaction of a protected glycosyl donor with a nucleophilic aromatic ring. Enzymatic approaches, on the other hand, offer high regio- and stereoselectivity. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.com The use of C-glycosyltransferases provides an efficient means of producing orientin from its aglycone, luteolin. acs.org Biotransformation using whole-cell systems has also been explored for the glycosylation of luteolin, leading to the formation of various O-glucosides. nih.govresearchgate.net

Aglycone Modification: The luteolin scaffold of this compound can be modified in numerous ways to generate a wide array of derivatives. Common modifications include:

Hydroxylation, Methylation, and Acylation: These modifications can alter the solubility, stability, and biological activity of the flavonoid. researchgate.net

Introduction of Alkene Moieties: The addition of groups like the isopentenyl group can enhance pharmacological activity. nih.gov

Alkynylation: The introduction of an alkyne moiety can influence the biological and physicochemical properties of the resulting compound. mdpi.com

The structural characterization of these modified compounds is crucial, and techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming their identity and purity. mdpi.com

Metabolic Fate and Biotransformation in Non Human Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies investigating the ADME properties of C-glycosylflavonoids, including orientin (B1677486) (a closely related compound to glucosylorientin), in animal models reveal a distinct pharmacokinetic profile.

Absorption: Flavonoid C-glycosides, such as orientin, vitexin (B1683572), and isovitexin, are generally characterized by poor absorption in the upper gastrointestinal tract. Research in animal models indicates that a significant proportion of these compounds remain unabsorbed and transit to the colon. For instance, recovery rates of over 50% were observed after 12 hours, with substantial fecal excretion occurring within 24 hours, underscoring their limited systemic uptake from the stomach and small intestine cambridge.orgcambridge.org. This suggests that the colonic environment plays a more significant role in their biotransformation.

Distribution: Due to their poor oral absorption, the systemic distribution of intact this compound in animal models is likely limited. The primary exposure of the body to these compounds would be after potential colonic metabolism.

Metabolism: In animal models, particularly rats, the metabolism of flavone (B191248) C-glycosides is largely influenced by the gut microbiota. Key metabolic pathways identified include deglycosylation and the opening of the heterocyclic C ring cambridge.orgcambridge.org. For example, homoorientin (luteolin-6-C-glucoside) can be converted to its aglycone, luteolin (B72000), followed by hydrogenation, deglycosylation to eriodictyol, and subsequent ring-opening to yield phenylpropanoic acids and other aromatic acids cambridge.orgcambridge.org. Mammalian liver systems, such as human liver microsomes (HLM) and rat liver microsomes (RLM), have demonstrated the ability to metabolize orientin and isoorientin (B1672268) into monoglucuronides. Specific uridine (B1682114) 5'-diphospho glucuronosyltransferase (UGT) isoforms, namely UGT1A1, UGT1A8, UGT1A9, and UGT1A10, showed the highest enzyme activity in this glucuronidation process nih.govnih.gov. However, C-glycosides with two C-C linked sugars were not found to be metabolized by HLM nih.gov.

Excretion: The limited absorption of C-glycosylflavonoids leads to their predominant excretion via the fecal route in animal studies. The unabsorbed parent compounds and their colonic metabolites are eliminated in feces, reflecting the low systemic bioavailability of the intact molecules cambridge.orgcambridge.org.

Microbial Biotransformation and Gut Microbiota Interactions

The gut microbiota is a critical determinant in the metabolic fate of this compound and other C-glycosylflavonoids, mediating significant biotransformations that influence their biological activity and host interaction.

The colonic environment, rich in diverse microbial populations, facilitates the breakdown of C-glycosylflavonoids through enzymatic processes. These transformations primarily involve deglycosylation and the cleavage of the C-glycosidic bond, which is generally more stable than O-glycosidic linkages cambridge.orgcambridge.orgpreprints.org. Specific gut bacteria, including genera like Escherichia, Bifidobacterium, Eubacterium, Lactobacillus, Bacteroides, and Streptococcus, are known to possess enzymes capable of biotransforming natural products nih.gov.

Research has indicated that flavonoid C-glycosides can exert a more pronounced influence on intestinal flora diversity compared to their O-glycoside counterparts preprints.org. For instance, in vitro studies using Escherichia coli identified the enzyme YhhW as capable of degrading orientin and isoorientin. This degradation was found to be sensitive to pH, with significant breakdown occurring at pH levels exceeding 7.5, and could be inhibited by the presence of Zn²⁺ ions researchgate.net. The inherent stability of the C-C glycosidic bond contributes to a higher retention rate of C-glycosides during fermentation processes compared to O-glycosides, suggesting a more sustained presence and potential for interaction within the gut environment preprints.org.

Enzyme-Mediated Degradation and Metabolite Identification in Vitro

Enzymatic degradation studies in vitro provide insights into the specific biochemical reactions that this compound and related compounds can undergo, often revealing their relative stability and the types of metabolites formed.

While the C-glycosidic bond is more resistant to hydrolysis than O-glycosidic bonds, certain enzymes can catalyze transformations. For example, amylosucrase (ASase) from Deinococcus geothermalis was observed to transfer glucose to luteolin, the aglycone of orientin, but did not act on orientin itself, indicating a specificity that does not readily cleave or modify the existing C-glycosidic linkage plos.org.

Mammalian systems, such as liver microsomes and S9 fractions, have been investigated for their capacity to metabolize C-glycosylflavonoids. Studies on orientin and isoorientin using human liver microsomes (HLM) and rat liver microsomes (RLM) identified monoglucuronides as the primary metabolites formed nih.govnih.gov. Liquid chromatography-mass spectrometry (LC-MS) analysis of orientin metabolism in HLM revealed the formation of three metabolites, all consistent with monoglucuronide conjugates nih.gov. The glucuronidation process was found to be mediated by specific UGT isoforms, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 exhibiting the highest activity nih.gov. Importantly, C-glycosides with two C-C linked sugar moieties showed no phase I or phase II metabolism in HLM nih.gov.

Table 1: Identified Metabolites of Orientin/Isoorientin in In Vitro Systems

| Compound | System Used | Identified Metabolite(s) | Key Identifying Features | Reference |

| Orientin | Human Liver Microsomes (HLM) | Monoglucuronides (3 identified) | [M+H]⁺ at m/z 527.0501 | nih.gov |

| Isoorientin | Human Liver Microsomes (HLM) | Monoglucuronides (3 identified) | [M+H]⁺ at m/z 527.0501 | nih.gov |

| Orientin | Rat Liver Microsomes (RLM) | Monoglucuronides | Glucuronide formation, Michaelis-Menten kinetics observed | nih.gov |

| Isoorientin | Rat Liver Microsomes (RLM) | Monoglucuronides | Glucuronide formation, Michaelis-Menten kinetics observed | nih.gov |

| Orientin | Human S9 Fraction | Monoglucuronides | Similar to HLM findings | nih.gov |

| Isoorientin | Human S9 Fraction | Monoglucuronides | Similar to HLM findings | nih.gov |

Table 2: Enzymes and Microbial Factors Involved in C-Glycosylflavonoid Biotransformation

| Enzyme/Microbial Factor | Source/Type | Substrate(s) | Transformation/Effect | Reference |

| YhhW | Escherichia coli | Orientin, Isoorientin, Quercetin 8-C-glucoside | Degrades orientin and isoorientin; degradation significantly reduced at pH < 7.5 and inhibited by Zn²⁺. | researchgate.net |

| Gut Microbiota | Various gut bacteria | Flavonoid C-glycosides (e.g., Orientin) | Deglycosylation, ring-opening of the heterocyclic C ring; conversion to aglycones and smaller phenolic acids. C-glycosides show higher stability and retention during fermentation compared to O-glycosides. | cambridge.orgcambridge.orgpreprints.org |

| UGT1A1, 1A8, 1A9, 1A10 | Human Liver Microsomes (HLM) | Orientin, Isoorientin | Glucuronidation to form monoglucuronides. These isoforms exhibited the highest enzyme activity. | nih.gov |

| Amylosucrase (DGAS) | Deinococcus geothermalis | Luteolin (aglycone of Orientin) | Transfers glucose to luteolin, forming luteolin O-glucosides. Did not act on orientin (luteolin-8-C-glucoside), indicating specificity for O-glycosylation over C-glycoside modification. | plos.org |

Compound Name Index:

Apigenin

Apigenin-6-C-glucoside (Isovitexin)

Apigenin-8-C-glucoside (Vitexin)

Aromatic acids

Eriodictyol

Flavonoid C-glycosides

Flavonoid O-glycosides

Farrerol

this compound

Homoorientin (Isoorientin)

Isoorientin (Luteolin-6-C-glucoside)

Isovitexin (Apigenin-6-C-glucoside)

Luteolin

Luteolin-8-C-glucoside (Orientin)

Matteucinol 7-O-β-apiofuranosyl (1 → 6)-β-glucopyranoside

Miconioside B

Orientin (Luteolin-8-C-glucoside)

Phenylpropanoic acids

Quercetin

Quercetin 8-C-glucoside

Vitexin (Apigenin-8-C-glucoside)

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

A critical area for future investigation is the detailed mapping of Glucosylorientin's molecular targets and the signaling pathways it modulates. While this compound is a flavonoid glycoside, its specific interactions within cellular networks remain to be fully characterized. Research could focus on identifying key proteins, enzymes, or receptors that this compound directly binds to or influences. Understanding its impact on cellular processes such as cell proliferation, apoptosis, inflammation, and metabolic regulation is paramount. For instance, drawing parallels from other natural products and flavonoids, this compound might interact with pathways like the PI3K/AKT/mTOR cascade, MAPK pathways, or influence gene expression related to antioxidant defense or inflammatory responses nih.govmdpi.comwaocp.orgfrontiersin.org. Elucidating these interactions will provide a foundational understanding for its therapeutic potential and guide the development of targeted applications.

Exploration of Synergistic Effects with Other Phytochemicals

The synergistic interaction between different phytochemicals is a well-documented phenomenon, often leading to enhanced efficacy and reduced toxicity compared to individual compounds nih.govnuevo-group.commdpi.com. Future research should systematically explore the synergistic potential of this compound when combined with other known bioactive compounds. Identifying combinations that exhibit amplified beneficial effects could lead to more potent and effective therapeutic or nutraceutical formulations. For example, studies on other flavonoids have shown synergy with compounds like curcumin (B1669340) or EGCG frontiersin.org. Investigating this compound's interactions with a diverse range of natural products could uncover novel synergistic relationships that enhance its bioactivity.

| Phytochemical Candidate | Potential Synergistic Mechanism (General) | Relevance to this compound Research |

| Curcumin | Anti-inflammatory, antioxidant, modulation of signaling pathways (e.g., NF-κB) | Potential to enhance this compound's anti-inflammatory or antioxidant effects through complementary mechanisms. |

| EGCG (Green Tea) | Potent antioxidant, anti-proliferative, modulation of cell cycle and apoptosis | May boost this compound's anti-cancer or antioxidant properties by targeting similar or different cellular pathways. |

| Quercetin | Antioxidant, anti-inflammatory, enzyme inhibition | As a related flavonoid, exploring synergy could reveal enhanced bioavailability or complementary cellular targets. |